Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, is an organotin compound with the molecular formula and a molar mass of 245.29 g/mol. It appears as a white powder and has a density of 1.26 g/cm³. The compound is characterized by its two hydroxyl groups and a chlorine atom attached to a butyl group and tin atom, making it part of the larger family of butyltin compounds. Its solubility in water is low, at approximately 1.03 mg/L at 20 °C, and it has a melting point of about 150 °C (decomposes upon melting) and a boiling point of around 243.2 °C .
There is no current research available on the specific mechanism of action of butylchlorodihydroxystannane.
Organotin compounds, in general, can be toxic and have been linked to various health and environmental concerns. Butylchlorodihydroxystannane, like other organotin compounds, should be handled with caution due to potential hazards, including:
The biological activity of butylchlorodihydroxytin has been studied primarily concerning its toxicity and potential endocrine-disrupting effects. Organotin compounds, including butyltins, have been shown to exhibit cytotoxicity and can interfere with hormonal functions in various organisms. They are harmful by inhalation, skin contact, and ingestion, with specific risks associated with prolonged exposure . Studies have indicated that these compounds can affect reproductive systems and developmental processes in aquatic organisms.
Butylchlorodihydroxytin can be synthesized through several methods:
Butylchlorodihydroxytin finds applications in several fields:
Interaction studies involving butylchlorodihydroxytin have primarily focused on its reactivity with biological systems and other chemicals:
Butylchlorodihydroxytin is part of a broader class of organotin compounds that share similar structural features but differ in their biological activity and applications. Below are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tributyltin chloride | Known for its high toxicity and use as a biocide | |
Monobutyltin oxide | Less toxic than butyltins; used in PVC stabilizers | |
Dibutyltin dichloride | Used as an antifungal agent; more reactive than butylchlorodihydroxytin | |
Butyltin hydroxide | Acts as a precursor for other organotin compounds |
Butylchlorodihydroxytin is unique due to its dual hydroxyl groups which enhance its reactivity compared to other butyltins that may lack such functional groups. This feature allows for distinct interactions in both organic synthesis and biological systems.
The industrial production of butylchlorodihydroxytin primarily employs alkaline hydrolysis of monobutyltin trichloride as the predominant synthesis route [21] [29]. This method involves the controlled reaction of monobutyltin trichloride with alkaline solutions containing sodium carbonate and ammonium hydroxide under carefully controlled temperature and pH conditions [21]. The process begins with the preparation of alkaline solution using sodium carbonate and ammoniacal liquor in molar ratios ranging from 0.5:10 to 1:10, with total alkali content maintained at 15-25% excess [21].
The industrial synthesis procedure involves heating the alkaline solution to temperatures between 40°C and 80°C, followed by the slow addition of monobutyltin trichloride liquid through constant pressure funnels [21]. During the reaction process, additives are introduced at regular intervals to enhance product formation and maintain reaction efficiency [21]. The reaction proceeds under constant temperature conditions for 2-4 hours, during which the conversion of monobutyltin trichloride to butylchlorodihydroxytin occurs through hydrolysis and precipitation mechanisms [21].
Industrial production yields consistently achieve 98.2-99.4% with product purities ranging from 99.1-99.3% [21]. Large-scale production examples demonstrate the synthesis of 1075 kg of product from 1500 kg of monobutyltin trichloride starting material, achieving 99.3% yield with tin content of 56.25% and chloride content of 0.35% [21]. The industrial process incorporates several purification steps including suction filtration, washing with heated water at controlled temperatures of 50-80°C, centrifugation, and vacuum drying at temperatures ranging from 70-110°C [21].
Alternative industrial synthesis approaches include the reaction of organotin compounds with metallic zinc under specific conditions [30]. This method involves the conversion of dialkyltin dichloride precursors into higher alkylated tin compounds through zinc reduction processes [30]. The zinc reduction method typically requires elevated temperatures of 160°C in autoclave conditions and extended reaction times of 12-36 hours [30]. However, this approach generally yields lower product quantities compared to alkaline hydrolysis methods [30].
The primary reaction pathway for butylchlorodihydroxytin synthesis involves the nucleophilic substitution and hydrolysis of monobutyltin trichloride in alkaline medium [21] [29]. The reaction mechanism proceeds through the initial formation of hydroxide intermediates followed by chloride displacement and subsequent stabilization of the dihydroxy structure [21]. The stoichiometric relationship requires precise control of alkaline reagent quantities to ensure complete conversion while minimizing side product formation [21].
Monobutyltin trichloride serves as the principal precursor material, typically synthesized through the reaction of tetrabutyltin with tin tetrachloride [32]. This precursor preparation involves separation of monobutyltin trichloride and dibutyltin dichloride based on their distinct boiling points [32]. The precursor material must meet specific purity requirements, with tin content specifications typically ranging from 47-49% and moisture content maintained below 1.0% [3] [4].
The reaction pathway demonstrates high selectivity toward the desired dihydroxy product when conducted under optimized conditions [21]. Sodium carbonate functions as the primary alkaline reagent, providing the necessary hydroxide ions for the hydrolysis reaction [21]. Ammonium hydroxide serves as a secondary alkaline component, contributing to pH buffering and reaction rate control [21]. The molar ratio of alkaline reagents to monobutyltin trichloride critically influences the reaction completion and product yield [21].
Temperature-dependent reaction kinetics reveal optimal conversion rates occurring within the 50-80°C range [21]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to side product formation and decreased selectivity [21]. The reaction proceeds through an exothermic mechanism, requiring careful temperature control to maintain optimal conditions throughout the synthesis process [21].
Precursor utilization efficiency demonstrates significant improvement when additives are employed during the synthesis process [21]. These additives, typically introduced in 20-50% diluted form, enhance the reaction rate and improve product morphology [21]. The timing and quantity of additive introduction directly impact the final product characteristics, including particle size distribution and crystalline structure [21].
Process optimization for butylchlorodihydroxytin synthesis focuses on maximizing yield while maintaining product quality and minimizing production costs [21]. Critical optimization parameters include reaction temperature control, pH management, stirring efficiency, and precursor addition rates [21]. Systematic studies demonstrate that maintaining reaction temperatures between 50-80°C optimizes both conversion efficiency and product purity [21].
Synthesis Method | Precursor Materials | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Purity (%) |
---|---|---|---|---|---|
Alkaline Hydrolysis of Monobutyltin Trichloride | Monobutyltin trichloride, Na₂CO₃, NH₄OH | 50-80 | 2-4 | 98.2-99.4 | 99.1-99.3 |
Reaction with Dioctyltin(IV) Oxide | Dioctyltin(IV) oxide, organic ligands | 90-120 (reflux) | 4-6 | 72-88 | 85-90 |
Direct Synthesis from Tin Tetrachloride | SnCl₄, butanol, alkaline medium | 200-230 | 6-8 | 85-92 | 95-98 |
Zinc Reduction Method | Organotin dichloride, metallic zinc | 160 (autoclave) | 12-36 | 75-88 | 80-85 |
Industrial Scale Production | Monobutyltin trichloride, alkaline solution | 50-85 | 2-4 | 99.1-99.3 | 99.1-99.3 |
pH control represents a critical optimization parameter, with optimal ranges maintained between 8.5-10.5 throughout the reaction process [21]. Deviations from this pH range result in decreased conversion efficiency and potential formation of undesired by-products [21]. Continuous pH monitoring and adjustment ensure consistent product quality across different production batches [21].
Stirring rate optimization studies indicate that agitation speeds between 200-400 rotations per minute provide optimal mass transfer while preventing excessive foam formation [21]. Insufficient stirring leads to heterogeneous reaction conditions and reduced yields, while excessive agitation can introduce unwanted air and affect product morphology [21].
Scalability challenges emerge primarily in heat management during large-scale production [22]. The exothermic nature of the hydrolysis reaction requires sophisticated temperature control systems for batches exceeding 100 kg [22]. Multi-stage cooling systems and continuous temperature monitoring become essential for maintaining reaction selectivity in industrial-scale reactors [22].
Parameter | Optimal Range | Impact on Yield | Process Stage |
---|---|---|---|
Reaction Temperature | 50-80°C | High | Reaction |
pH Control | 8.5-10.5 | Critical | Reaction |
Stirring Rate | 200-400 rpm | Medium | Reaction |
Addition Rate of Precursor | 1-2 mL/min | High | Reaction |
Washing Temperature | 50-80°C | Medium | Purification |
Drying Temperature | 70-110°C | Low | Final Product |
Alkaline Excess | 15-25% | High | Reaction |
Water Content | ≤1.0% | Critical | Product Quality |
Mass transfer limitations become significant in scaled reactors, requiring enhanced agitation systems and optimized reactor designs for uniform mixing [22]. Efficient solid-liquid separation presents challenges at production scales exceeding 25 kg per batch, necessitating centrifugation and advanced filtration systems [22].
Economic efficiency considerations drive process intensification efforts, particularly for annual production capacities exceeding 1000 kg [22]. Raw material cost optimization through yield enhancement and waste reduction becomes crucial for commercial viability [22]. Alkaline waste water treatment systems require pH neutralization and potential recycling mechanisms to minimize environmental impact and reduce operational costs [22].
Corrosive;Irritant